1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Description
The compound features a benzenesulfonyl group at the pyrrolidine nitrogen, a hydroxyl group at the C4 position, and a carboxylic acid at C2 . Its synthesis from L-4-hydroxyproline yields a high purity product (99.99%) with a melting point of 159.0 °C. Key spectroscopic data include FTIR peaks for OH (3402 cm⁻¹), C=O (1714 cm⁻¹), and S=O (1195, 1158 cm⁻¹), consistent with its functional groups . The compound is marketed as a building block for organic synthesis, with a price of €496.00/50 mg (), indicating its specialized applications in pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c13-8-6-10(11(14)15)12(7-8)18(16,17)9-4-2-1-3-5-9/h1-5,8,10,13H,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJVNTOKMOUOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the coupling of benzenesulfonyl azides with proline derivatives. One common method is the base-mediated coupling reaction, where benzenesulfonyl azides react with proline in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction is carried out in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) as both a solvent and a reactant .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and sulfonyl chlorides.
Reduction: Sulfides and thiols.
Substitution: Various substituted sulfonamides and sulfonyl derivatives.
Scientific Research Applications
Scientific Research Applications of 1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
This compound is a chemical compound with potential applications in scientific research. Several derivatives and related compounds have been synthesized and studied for their biological activities .
Chemical Information
- trans-1-Benzenesulfonyl-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester This is a related compound with the molecular formula C12H15NO5S .
- (2S)-1-(Benzenesulfonyl)pyrrolidine-2-carboxylic acid This compound, with the CID 720844, is another related structure .
- 1-Benzenesulfonyl-4-hydroxy-pyrrolidine-2-carboxylicacid hydroxyamide This is another derivative of the main compound of interest .
Related Research and Applications
While specific applications of this compound are not detailed in the provided search results, research on related compounds and derivatives suggests potential areas of interest:
- Antitrypanosomal Activity: Amide derivatives of 3-aminoquinoline bearing substituted benzenesulphonamide have been synthesized and studied for their antitrypanosomal activity .
- Glaucoma Management: Advanced techniques in glaucoma management involve the use of microinvasive glaucoma surgery (MIGS) and other treatments beyond traditional eye drops. These methods consider the adverse effects of topical therapies and aim to improve patient satisfaction and ocular health .
- Vasopressin Receptor Research: Activation of arginine vasopressin receptor 1a reduces inhibitory synaptic currents. Studies use antagonists and agonists of vasopressin receptors to examine their effects on synaptic responses .
- Pharmaceutical Analysis: Research assesses pharmaceuticals in laboratory exposures of fathead minnows to understand the impacts of complex mixtures and environmental factors .
- Ruthenium Complex Studies: Ruthenium polypyridyl complexes are used in various applications such as dye-sensitized solar cells, photoredox catalysis, and biological electron transfer . "Caged" acetonitrile complexes are also used for transiently "caging" biologically active molecules .
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, it may interfere with cellular processes by disrupting metabolic pathways and signaling cascades .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s benzenesulfonyl group distinguishes it from carbamate-protected analogs (e.g., benzyloxycarbonyl in ).
Stereochemistry : The (2S,4R) configuration in mirrors natural L-4-hydroxyproline, while the target compound’s stereochemistry is unspecified but likely derived from the same precursor .
Additional Groups: Methyl or aminomethyl substituents () alter lipophilicity and hydrogen-bonding capacity, influencing bioavailability or target binding .
Physicochemical and Spectroscopic Properties
Key Observations:
- The sulfonyl group in the target compound contributes to distinct S=O stretching vibrations (~1150–1200 cm⁻¹), absent in carbamate analogs .
- Methyl substitution () increases molecular weight and may reduce aqueous solubility compared to the target compound .
Commercial Availability and Cost
| Compound | Supplier | Price (50 mg) |
|---|---|---|
| This compound | CymitQuimica | €496.00 |
| Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate HCl | CymitQuimica | €886.00 |
The target compound’s lower cost compared to methylated derivatives () reflects its simpler synthesis from L-4-hydroxyproline .
Biological Activity
1-(Benzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid, also known as trans-1-benzenesulfonyl-4-hydroxy-pyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 285.32 g/mol
This compound features a pyrrolidine ring with a hydroxyl group and a benzenesulfonyl group, which contribute to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may act through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways that are crucial for various physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against different bacterial strains revealed the following:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 28 | 12.5 |
| Staphylococcus aureus | 30 | 6.25 |
| Pseudomonas aeruginosa | 25 | 12.5 |
| Candida albicans | 20 | 25 |
The results suggest that this compound has the potential to serve as an effective antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
Further investigations have highlighted the compound's potential in oncology. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. The following table summarizes findings from various studies:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 12 | Induction of oxidative stress |
These findings indicate that the compound may be a promising candidate for further development as an anticancer agent.
Case Study 1: Antibiotic Development
In a research project aimed at discovering new antibiotics, derivatives of this compound were synthesized and evaluated for their antibacterial properties. The study found that certain derivatives exhibited enhanced activity against resistant strains of bacteria, showcasing the compound's potential in combating antibiotic resistance.
Case Study 2: Cancer Therapy
A clinical trial was conducted to evaluate the efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and some objective responses in patients with specific tumor types, warranting further investigation into its therapeutic applications.
Q & A
Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) arising from dynamic stereochemistry?
- Methodology : Variable-temperature NMR can reveal conformational exchange. For example, broadening or coalescence of peaks at elevated temperatures indicates ring puckering in the pyrrolidine moiety . Computational modeling (DFT or MD simulations) predicts low-energy conformers .
Q. What computational tools predict the compound’s solubility and pKa values to guide formulation studies?
- Methodology : Software like MarvinSketch or ADMET Predictor estimates aqueous solubility and ionization states. Experimental validation via potentiometric titration (e.g., using GLpKa) refines pKa values for the carboxylic acid and hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
